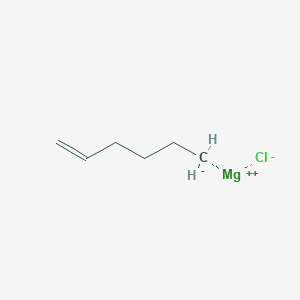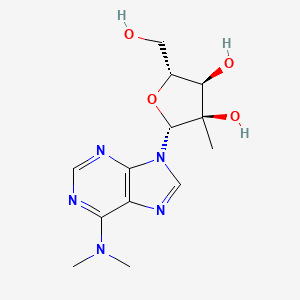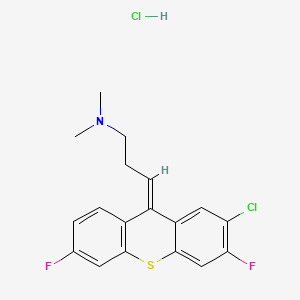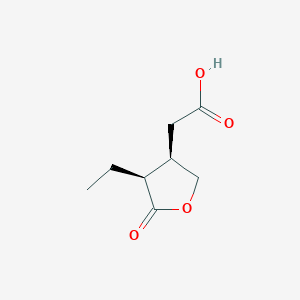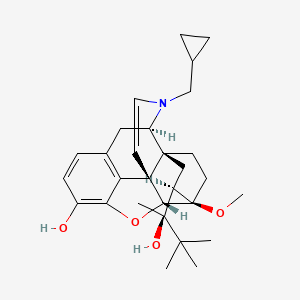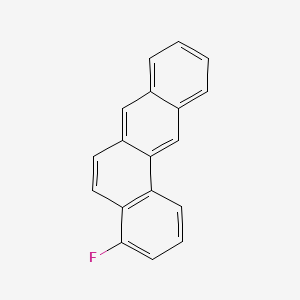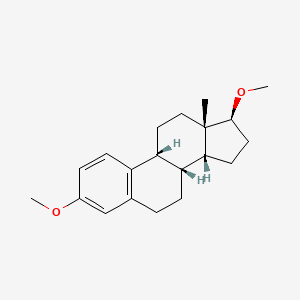
Diquat Monopyridone Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control in various agricultural and non-agricultural settings. It is known for its rapid action in desiccating and defoliating plants by disrupting their photosynthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat dibromide with specific reagents under controlled conditions. The process begins with the preparation of diquat dibromide, which is synthesized by reacting 1,2-dibromoethane with pyridine to form 1,1’-ethylene-2,2’-bipyridyldiylium dibromide . This intermediate is then subjected to further reactions to introduce the monopyridone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diquat Monopyridone Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can accept electrons, forming radical cations that participate in further reactions.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diquat Monopyridone Bromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Diquat Monopyridone Bromide involves the disruption of photosynthesis in plants. The compound accepts electrons from photosystem I, forming radical cations that react with molecular oxygen to produce reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death and desiccation of the plant . The primary molecular targets are the chloroplasts and other photosynthetic machinery within the plant cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its reactivity and efficacy as a herbicide. Its ability to form stable radical cations and produce reactive oxygen species makes it particularly effective in disrupting photosynthesis and causing rapid plant desiccation .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
7-aza-10-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,10,12-pentaen-6-one;bromide |
InChI |
InChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NDGYKUCRKVWEFL-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


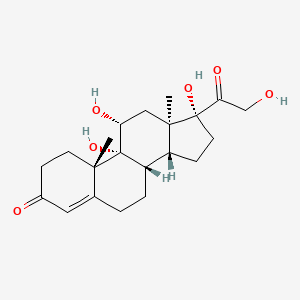
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
